A Technical Guide to the Structural Elucidation of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide
A Technical Guide to the Structural Elucidation of 2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of the novel heterocyclic compound, 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow for unambiguous molecular characterization. Each analytical step is rationalized to demonstrate how a synergistic application of modern spectroscopic techniques converges to confirm the compound's constitution, connectivity, and functional group arrangement. Detailed, field-proven protocols are provided for each experiment, ensuring reproducibility and scientific rigor.
Introduction and Strategic Overview
Quinoline derivatives form the scaffold of numerous pharmacologically active agents, and their hydrazide counterparts are recognized for a wide spectrum of biological activities.[1][2] The title compound, 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide, is a novel molecule synthesized for potential therapeutic applications. Before any biological evaluation, its chemical structure must be unequivocally confirmed to ensure that all subsequent data are attributable to the correct molecular entity. The synthesis of related quinoline-4-carbohydrazides typically involves the reaction of the corresponding quinoline-4-carboxylate ester with hydrazine hydrate.[3][4]
The elucidation strategy is built on a foundational principle: obtaining orthogonal data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes the highest standard of proof.
Our workflow is designed to answer three fundamental questions in sequence:
-
What is the molecular formula? (Mass Spectrometry)
-
Which functional groups are present? (Infrared Spectroscopy)
-
How are the atoms connected? (1D and 2D NMR Spectroscopy)
This systematic approach minimizes ambiguity and builds a robust, evidence-based case for the final structure.
Elucidation Workflow Diagram
Caption: Logical workflow for structural elucidation.
Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)
Causality: The first step in identifying an unknown compound is to determine its elemental composition. HRMS provides the high-mass accuracy required to distinguish between compounds with the same nominal mass but different elemental formulas.[5][6] This technique is foundational; all subsequent spectral interpretations will be constrained by the molecular formula derived here.
Based on the proposed synthesis from 2-(4-ethoxyphenyl)quinoline-4-carboxylic acid and hydrazine, the target molecule has a molecular formula of C₁₈H₁₇N₃O₂.
Expected HRMS Data:
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₂ |
| Exact Mass (Monoisotopic) | 307.1321 g/mol |
| Observed Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 308.1399 |
An observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the proposed elemental composition.[7] This result validates that the precursor carboxylic acid has successfully condensed with hydrazine, adding N₂H₂ and losing H₂O.
Functional Group Identification with Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[8] The covalent bonds within a molecule absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional components.[9] For 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide, we expect to see key absorptions corresponding to the N-H bonds of the hydrazide, the C=O of the amide, and the C-O-C ether linkage.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |
|---|---|---|---|
| 3300-3400 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the presence of the terminal -NH₂ of the hydrazide. Often appears as a doublet.[10] |
| 3150-3300 | N-H stretch | Secondary Amide (-C(=O)NH-) | Confirms the amide N-H bond. |
| ~3050 | C-H stretch (sp²) | Aromatic C-H | Indicates the presence of the quinoline and phenyl rings. |
| ~2950 | C-H stretch (sp³) | Aliphatic C-H | Corresponds to the ethoxy group (-OCH₂CH₃). |
| 1660-1680 | C=O stretch (Amide I band) | Amide Carbonyl | Strong, sharp absorption confirming the carbohydrazide carbonyl.[8] |
| 1240-1260 | C-O-C stretch (asymmetric) | Aryl-Alkyl Ether | Confirms the ethoxy linkage to the phenyl ring. |
The presence of these characteristic peaks, particularly the strong carbonyl absorption and the N-H stretches, provides direct evidence for the successful formation of the carbohydrazide moiety from the carboxylic acid precursor.[3]
Unambiguous Connectivity Mapping via NMR Spectroscopy
Causality: While MS confirms the formula and IR identifies functional groups, NMR spectroscopy elucidates the precise atomic connectivity, providing a definitive structural map.[11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for assigning every proton and carbon and establishing their bonding relationships.[13][14]
Proton (¹H) and Carbon (¹³C) NMR Analysis
-
¹H NMR: Provides information on the number and type of different proton environments in the molecule, their integration (ratio), and their coupling (neighboring protons).
-
¹³C NMR (with DEPT): Reveals the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq) carbons.
Predicted NMR Spectral Data (in CDCl₃ or DMSO-d₆):
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 |
| Ethoxy Group | |||
| -CH₃ | ~1.4 (t, 3H) | ~15 | CH₃ (up) |
| -OCH₂- | ~4.1 (q, 2H) | ~64 | CH₂ (down) |
| 4-Ethoxyphenyl Ring | |||
| H-2', H-6' | ~8.2 (d, 2H) | ~130 | CH (up) |
| H-3', H-5' | ~7.1 (d, 2H) | ~115 | CH (up) |
| C-1' | - | ~125 | Cq (absent) |
| C-4' | - | ~161 | Cq (absent) |
| Quinoline Ring | |||
| H-3 | ~8.1 (s, 1H) | ~120 | CH (up) |
| H-5 | ~8.4 (d, 1H) | ~130 | CH (up) |
| H-6 | ~7.7 (t, 1H) | ~128 | CH (up) |
| H-7 | ~7.9 (t, 1H) | ~131 | CH (up) |
| H-8 | ~8.2 (d, 1H) | ~129 | CH (up) |
| C-2 | - | ~157 | Cq (absent) |
| C-4 | - | ~145 | Cq (absent) |
| C-4a | - | ~128 | Cq (absent) |
| C-8a | - | ~149 | Cq (absent) |
| Carbohydrazide | |||
| -C=O | - | ~165 | Cq (absent) |
| -NH- | ~10.5 (s, 1H, broad) | - | - |
| -NH₂ | ~4.6 (s, 2H, broad) | - | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. The broad signals for NH/NH₂ protons may exchange with D₂O.
2D NMR for Connectivity Confirmation
Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D NMR into the final molecular structure.[15][16]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H vicinal coupling).[17] This is essential for tracing the connectivity within the quinoline's benzene ring (H-5 through H-8) and confirming the ethyl group's -CH₂-CH₃ linkage.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[18] This experiment definitively links the proton assignments to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[17] This allows for the connection of non-protonated quaternary carbons to the rest of the structure.
Key HMBC Correlations Diagram
Caption: Key 2- and 3-bond HMBC correlations.
Analysis of Key HMBC Correlations:
-
Quinoline-Phenyl Linkage: A crucial correlation from the phenyl protons H-2'/H-6' to the quinoline carbon C-2 unambiguously confirms that the ethoxyphenyl group is attached at the 2-position of the quinoline ring.
-
Carbohydrazide Linkage: Correlations from the quinoline proton H-3 and the amide proton (-NH-) to the carbonyl carbon (C=O) confirm the position of the carbohydrazide group at C-4.
-
Internal Quinoline Structure: Correlations from H-5 to both C-4 and C-4a help to lock in the geometry of the quinoline core.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: ESI positive.
-
Mass Range: 100-1000 m/z.
-
Resolution: > 60,000 FWHM.
-
Calibration: Calibrate the instrument immediately prior to analysis using a known standard solution.
-
-
Data Analysis: Identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value calculated for C₁₈H₁₇N₃O₂ + H⁺. The mass error should be below 5 ppm.[19]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Use a solid-state Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 or 32 scans to improve signal-to-noise.
-
Background: Collect a background spectrum of the clean, empty ATR crystal immediately before sample analysis.
-
-
Data Analysis: Process the spectrum to identify key absorption bands and compare them to standard functional group correlation tables.[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[22] Ensure the sample is fully dissolved and free of particulate matter.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Standard pulse program, spectral width covering 0-12 ppm, sufficient relaxation delay (e.g., d1=2s).
-
¹³C NMR: Proton-decoupled pulse program, spectral width covering 0-200 ppm.
-
DEPT-135: Use standard parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
COSY, HSQC, HMBC: Use standard gradient-selected (gCOSY, gHSQC, gHMBC) pulse programs. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to prioritize 2- and 3-bond correlations.[17]
-
-
Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Systematically assign all peaks by integrating the data from all experiments.
Conclusion: A Self-Validating Structural Assignment
The structural elucidation of 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide is achieved through a logical and synergistic application of modern analytical techniques.
-
HRMS provides the definitive molecular formula: C₁₈H₁₇N₃O₂ .
-
IR Spectroscopy confirms the presence of the key functional groups: an amide (C=O, N-H) , an ether (C-O-C) , and aromatic rings .
-
A full suite of NMR experiments provides the atomic-level connectivity map, confirming the 2-position substitution of the ethoxyphenyl group and the 4-position substitution of the carbohydrazide moiety on the quinoline scaffold.
Each piece of data cross-validates the others, leading to an unambiguous and trustworthy structural assignment. This rigorous characterization is the indispensable foundation for any further chemical or biological investigation of this compound.
References
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Abdel-Wahab, B. F., et al. (2023). "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Omega. Available at: [Link][3][4]
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Chemistry LibreTexts. (2020). "Determination of the Molecular Formula by High Resolution Mass Spectrometry." Available at: [Link][5]
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Ciobanu, C. I., et al. (2022). "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." Molecules. Available at: [Link][13]
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JEOL. "Structural Analysis of Organic Compound Using 2D - NMR Spectrum." Available at: [Link][14]
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Masterson, J. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry. Available at: [Link][8]
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